molecular formula C8H5NO2 B2691006 5-Ethynylpyridine-3-carboxylic acid CAS No. 1211533-87-7

5-Ethynylpyridine-3-carboxylic acid

Cat. No. B2691006
M. Wt: 147.133
InChI Key: GXDWHRUZQQCVCV-UHFFFAOYSA-N
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Description

5-Ethynylpyridine-3-carboxylic acid is a synthetic chemical compound . It is used in laboratory settings and for the manufacture of related synthetic chemical products .


Molecular Structure Analysis

The molecular formula of 5-Ethynylpyridine-3-carboxylic acid is C8H5NO2 . The molecular weight is 147.13 g/mol . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Phosphine-Catalyzed Annulation for Synthesis of Tetrahydropyridines

A study demonstrates the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine, to form tetrahydropyridines with complete regioselectivity and excellent yields. This reaction's mechanism suggests potential applications in synthesizing highly functionalized compounds for various chemical and pharmaceutical purposes (Zhu, Lan, & Kwon, 2003).

Ethynyltributyltin in Cycloadditions

Another research discusses the use of Ethynyltributyltin for cycloadditions, leading to the synthesis of functionalized pyridines. The study highlights the synthetic versatility of using Ethynyltributyltin as a precursor for acetylene, aryl, acyl, and halogeno alkynes in [4+2] cycloadditions, providing a pathway for creating a variety of pyridine derivatives (Sauer & Heldmann, 1998).

Rh(III)-Catalyzed Decarboxylative Coupling

A publication presents Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, leading to the production of substituted pyridines. The study showcases the carboxylic acid's role as a traceless activating group, achieving high levels of regioselectivity and shedding light on new synthetic methodologies for constructing pyridine cores (Neely & Rovis, 2014).

Crystal Engineering of Supramolecular Assemblies

Research on the crystal engineering of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules, including pyridine derivatives, is detailed. This study offers insights into designing supramolecular structures for potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).

Lanthanide-based Coordination Polymers

Another investigation focuses on the synthesis, crystal structures, and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxybenzoates. The study explores the photophysical properties of these complexes, contributing to the development of materials with specific optical characteristics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety And Hazards

5-Ethynylpyridine-3-carboxylic acid is classified as potentially harmful if swallowed, and it may cause skin and eye irritation, as well as respiratory irritation . It should be handled with appropriate personal protective equipment, and exposure should be minimized .

properties

IUPAC Name

5-ethynylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDWHRUZQQCVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylpyridine-3-carboxylic acid

CAS RN

1211533-87-7
Record name 5-ethynylpyridine-3-carboxylic acid
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